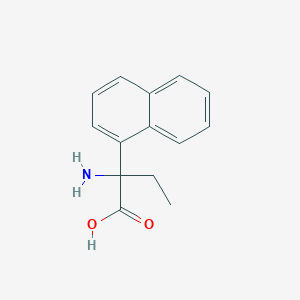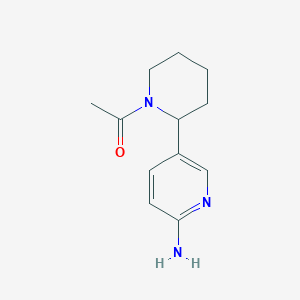
benzene-1,2,4-triamine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4-triamine;trihydrochloride, also known as 1,2,4-triaminobenzene trihydrochloride, is an organic compound with the molecular formula C6H12Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) at the 1, 2, and 4 positions, and it is further stabilized by three hydrochloride (HCl) molecules. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of benzene-1,2,4-triamine;trihydrochloride typically involves the catalytic hydrogenation of 2,4-dinitroaniline. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogen gas (H2) atmosphere. The reaction is conducted in an aqueous medium containing a mono- or di-carboxylic acid to achieve high yield and purity . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Benzene-1,2,4-triamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced further to form more stable amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Scientific Research Applications
Benzene-1,2,4-triamine;trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of benzene-1,2,4-triamine;trihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s effects .
Comparison with Similar Compounds
Benzene-1,2,4-triamine;trihydrochloride can be compared with other similar compounds, such as benzene-1,3,5-triamine trihydrochloride and benzene-1,2,4,5-tetramine tetrahydrochloride. While all these compounds contain multiple amino groups attached to a benzene ring, their specific positions and the number of amino groups confer unique properties and reactivity. For instance, benzene-1,3,5-triamine trihydrochloride has amino groups at the 1, 3, and 5 positions, which can lead to different chemical behavior and applications compared to this compound .
Properties
Molecular Formula |
C6H12Cl3N3 |
|---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
benzene-1,2,4-triamine;trihydrochloride |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-1-2-5(8)6(9)3-4;;;/h1-3H,7-9H2;3*1H |
InChI Key |
NOZDKQWTDYQXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)



![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)


![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
